molecular formula C19H16Cl2N2O2S B2583889 2,4-dichloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325979-67-7

2,4-dichloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2583889
CAS No.: 325979-67-7
M. Wt: 407.31
InChI Key: LTPWFSRHOKIEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule based on a benzamide-thiazole scaffold, designed for advanced medicinal chemistry and drug discovery research. This compound is of significant interest in neuroscience, particularly for investigating novel therapeutic approaches for Alzheimer's disease. The structural motif of an N-thiazolyl benzamide derivative suggests potential for targeting key enzymes in the brain . Research into similar compounds highlights their application as cholinesterase inhibitors, which aim to modulate synaptic acetylcholine levels to alleviate cognitive symptoms associated with neurodegenerative conditions . Furthermore, the 2-aminothiazole core is a privileged structure in oncology research, with documented scientific interest in its derivatives for their potential as antitumor agents . The specific incorporation of a 4-propoxyphenyl substituent on the thiazole ring may influence the compound's pharmacodynamic and pharmacokinetic properties, such as its binding affinity and metabolic stability, making it a valuable chemical probe for studying structure-activity relationships in the development of new therapeutic candidates.

Properties

IUPAC Name

2,4-dichloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S/c1-2-9-25-14-6-3-12(4-7-14)17-11-26-19(22-17)23-18(24)15-8-5-13(20)10-16(15)21/h3-8,10-11H,2,9H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPWFSRHOKIEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide moiety. One common synthetic route includes the reaction of 2,4-dichlorobenzoyl chloride with 4-(4-propoxyphenyl)-1,3-thiazole-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution Reactions: Products with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Amines or other reduced derivatives.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as an antimicrobial, antifungal, and anti-inflammatory agent.

    Biology: It is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.

    Industry: It can be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Thiazole Ring Modifications

  • N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: Replaces the 4-propoxyphenyl group with a 4-methylphenyl substituent and substitutes the benzamide with a phenoxy group. This compound demonstrated 129.23% activity in plant growth modulation assays .
  • 2,4-Dichloro-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide : Features a 4-methoxyphenyl and 4-nitrophenyl dual substitution on the thiazole ring. Its molecular weight (500.35 g/mol) and polarity differ significantly from the target compound .

Benzamide Substituent Variations

  • 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide : Lacks the 4-propoxyphenyl group, resulting in a simpler structure with reduced steric hindrance. This compound’s crystallographic data (triclinic, P̄1 symmetry) highlights conformational flexibility compared to bulkier analogs .

Functional Group Replacements

  • N-(2-Aminoethyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide (51): Incorporates an aminopropyl side chain instead of the thiazole-propoxyphenyl system. This modification enhances solubility but reduces enzymatic binding affinity due to altered steric interactions .
  • 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide (4): Replaces the thiazole with a 1,3,4-thiadiazole ring, improving dihydrofolate reductase (DHFR) inhibition (ΔG = −9.0 kcal/mol) via stronger hydrogen bonding with Asp 21 and Ser 59 residues .

Key Observations :

  • Alkylamide derivatives (e.g., compound 51) often yield <60% due to side reactions during Boc deprotection .
  • Thiadiazole-based analogs achieve higher yields (84–87%) via straightforward cyclization and precipitation .

Enzyme Inhibition

  • DHFR Inhibition : The 1,3,4-thiadiazole derivative (4) exhibits superior DHFR binding (ΔG = −9.0 kcal/mol) compared to the target compound, attributed to three hydrogen bonds with Asp 21, Ser 59, and Tyr 22 .
  • Trypanosoma brucei Inhibition: N-(2-Aminoethyl)-2,4-dichloro analogs (e.g., compound 12) show potent anti-trypanosomal activity (IC₅₀ < 1 μM), whereas thiazole-propoxyphenyl derivatives lack reported data in this area .

Structural-Activity Relationships (SAR)

  • Thiazole vs. Thiadiazole : Thiadiazole rings enhance DHFR inhibition due to planar geometry and favorable π-π stacking, whereas thiazole derivatives may prioritize solubility .

Biological Activity

2,4-dichloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure:

  • Chemical Formula : C16H15Cl2N3O
  • Molecular Weight : 334.21 g/mol

The structure features a dichlorobenzamide core linked to a thiazole ring substituted with a propoxyphenyl group. This unique configuration is believed to contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzamide have shown potent activity against breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cell lines. These studies typically utilize the MTT assay to evaluate cell viability and cytotoxicity.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-231TBD[Source Needed]
Similar Benzamide DerivativeHT-29TBD
Similar Benzamide DerivativeSUIT-2TBD

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis through mitochondrial pathways. Studies have demonstrated that certain benzamide derivatives can increase sub-G1 cell populations, indicating apoptosis induction. Morphological changes consistent with apoptosis were observed in treated cells using Hoechst staining methods.

Case Study 1: Synthesis and Evaluation

A study synthesized a series of thiazole-based benzamides and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit cell proliferation in several cancer cell lines. The results showed that modifications to the thiazole ring significantly affected the cytotoxic potency.

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of benzamide derivatives. It was found that specific substitutions on the benzene ring enhanced biological activity against cancer cells. The presence of electron-withdrawing groups like chlorine increased potency, suggesting a correlation between electronic properties and biological efficacy.

Q & A

Q. What are the established synthetic routes for 2,4-dichloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves coupling a substituted thiazole intermediate with a benzamide precursor. Key steps include:

  • Thiazole Ring Formation: Reacting 4-(4-propoxyphenyl)thiazol-2-amine with 2,4-dichlorobenzoyl chloride under reflux in anhydrous DMF or DMSO, as described in analogous thiazole syntheses .
  • Purification: Post-reaction, the product is precipitated using ice-water mixtures and recrystallized from ethanol/water (2:1 v/v) to achieve >90% purity .
  • Critical Parameters:
ParameterOptimal RangeImpact on Yield
SolventDMSO/DMFHigher solubility of intermediates
Temperature90–110°CAccelerates coupling without decomposition
Reaction Time12–18 hrsEnsures complete acylation

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer: A multi-technique approach is essential:

  • X-ray Crystallography: Provides definitive proof of molecular geometry. For example, bond angles and torsion angles (e.g., C–S–C in thiazole: ~86.5°) are resolved with an R factor <0.05 .
  • NMR Spectroscopy: 1^1H NMR in DMSO-d6 resolves aromatic protons (δ 7.2–8.1 ppm) and propoxy groups (δ 1.2–4.0 ppm). 13^{13}C NMR confirms carbonyl (C=O) at ~167 ppm .
  • Mass Spectrometry: High-resolution ESI-MS identifies [M+H]+^+ peaks with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this benzamide derivative?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial IC50_{50} values) often arise from assay conditions. To address this:

  • Standardize Assays: Use consistent bacterial strains (e.g., E. coli ATCC 25922) and growth media (Mueller-Hinton agar) .
  • Dose-Response Profiling: Test concentrations from 0.1–100 µM, monitoring bacterial proliferation via OD600_{600} over 24 hrs .
  • Mechanistic Validation: Perform enzyme inhibition assays (e.g., acps-pptase activity) to confirm target engagement .

Q. What computational modeling approaches are suitable for predicting this compound’s enzyme interaction mechanisms?

Methodological Answer: Use hybrid quantum mechanics/molecular mechanics (QM/MM) to model interactions:

  • Docking Studies: AutoDock Vina or Schrödinger Maestro predicts binding poses within enzyme active sites (e.g., acps-pptase). Key interactions include halogen bonding (Cl···O, ~3.2 Å) and π-π stacking .
  • MD Simulations: GROMACS simulations (50 ns) assess stability of ligand-enzyme complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • Free Energy Calculations: MM/PBSA computes binding free energy (ΔG < −8 kcal/mol suggests strong affinity) .

Q. What experimental design considerations are critical when investigating structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer: SAR studies require systematic substitution and bioevaluation:

  • Substituent Variation: Modify propoxy (e.g., ethoxy, butoxy) and dichlorophenyl groups (e.g., fluorophenyl, methylphenyl) .
  • Bioassay Panels: Test analogs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) bacteria to assess spectrum .
  • Data Correlation: Use Hansch analysis to link logP values (calculated via ChemAxon) with antimicrobial activity. A parabolic relationship often emerges (optimal logP ~3.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.